N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide
Overview
Description
N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyanophenyl group and an ethylphenoxy group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-cyanophenylamine with 4-ethylphenol in the presence of a suitable catalyst to form the intermediate 2-(4-ethylphenoxy)aniline.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable acylating agent, such as propanoyl chloride, under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymer matrices to improve material properties such as thermal stability and mechanical strength.
Biology and Medicine:
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl and ethylphenoxy groups may facilitate binding to active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-cyanophenyl)-2-(4-methylphenoxy)propanamide: Similar structure with a methyl group instead of an ethyl group.
N-(2-cyanophenyl)-2-(4-chlorophenoxy)propanamide: Contains a chlorine atom on the phenyl ring.
N-(2-cyanophenyl)-2-(4-fluorophenoxy)propanamide: Contains a fluorine atom on the phenyl ring.
Uniqueness: N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide is unique due to the presence of the ethyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(4-ethylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-14-8-10-16(11-9-14)22-13(2)18(21)20-17-7-5-4-6-15(17)12-19/h4-11,13H,3H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHBLXZLXGWASU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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